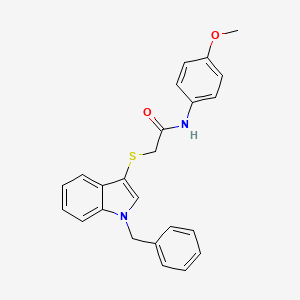

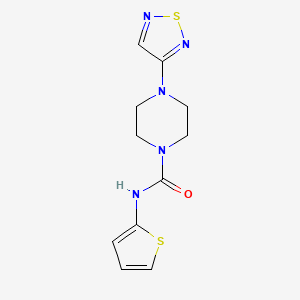

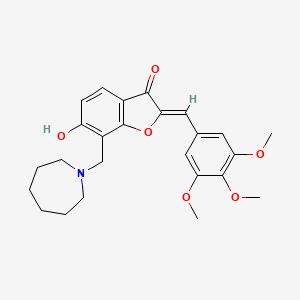

![molecular formula C20H13FN2O3 B2898186 3-fluoro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide CAS No. 851411-19-3](/img/structure/B2898186.png)

3-fluoro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-fluoro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide” is likely a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . It appears to contain a chromeno[4,3-b]pyridin-2-yl moiety, which is a type of pyrimidine. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrimidine derivatives can undergo a variety of reactions, including electrophilic and nucleophilic substitutions .Applications De Recherche Scientifique

Luminescent Properties and Multi-Stimuli-Responsive Behavior

Compounds with structures related to "3-fluoro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide" have been studied for their luminescent properties and multi-stimuli-responsive behavior. For example, pyridyl substituted benzamides have shown aggregation-enhanced emission (AEE) and display luminescence in both solution and solid states. These compounds form nano-aggregates with enhanced emission in aqueous solutions and exhibit mechanochromic properties, changing from crystalline to amorphous states upon grinding, a process that is reversible upon annealing. Their AEE behavior depends on the solvent's polarity, and they display multi-stimuli responses, including mechanochromic properties, which could be rationalized through Density Functional Theory calculations (Srivastava et al., 2017).

Radiosynthesis for Clinical Imaging

Another application area is the radiosynthesis of tracers for clinical imaging. Fluorinated compounds, including those containing the "3-fluoro" moiety, have been used to synthesize radiotracers for imaging hypoxia and tau pathology in clinical settings. For instance, the automated radiosynthesis of [18F]FMISO and [18F]PM-PBB3, which are clinically used radiotracers for imaging hypoxia and tau pathology, respectively, involves the use of [18F]epifluorohydrin for 18F-fluoroalkylation. These synthesized radiotracers have shown sufficient radioactivity and radiochemical yield for clinical applications, highlighting the importance of fluoro-containing compounds in developing diagnostic tools (Ohkubo et al., 2021).

Fluorescence Chemo-Sensing and Living Cells Imaging

Fluoro-substituted benzamides have also been explored for their potential in fluorescence "turn on" chemo-sensing of metal ions and application in living cells imaging. Certain hydrazones derived from fluoro-substituted benzamides have shown significant fluorescence enhancement upon interaction with Al3+ ions, demonstrating high selectivity and sensitivity. These properties are essential for developing fluorescence-based sensors for metal ions, which have applications in environmental monitoring and biological research. Furthermore, such compounds have been utilized for imaging in living cells, indicating their potential in bioimaging and medical diagnostics (Rahman et al., 2017).

Mécanisme D'action

Target of Action

The primary targets of the compound “3-fluoro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide” are currently unknown. This compound is a nitrogen-containing heterocyclic compound , and such compounds are known to have a broad range of biological activities . .

Mode of Action

It is known that nitrogen-containing heterocyclic compounds can interact with various biological targets through different mechanisms, such as binding to receptors or enzymes, interfering with cellular processes, or modulating gene expression .

Biochemical Pathways

Nitrogen-containing heterocyclic compounds are known to affect a wide range of biochemical pathways due to their diverse biological activities

Result of Action

As a nitrogen-containing heterocyclic compound, it may have various biological activities, including antibacterial, anti-inflammatory, antimicrobial, anti-HIV, and anticancer activities . .

Propriétés

IUPAC Name |

3-fluoro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13FN2O3/c1-11-9-16(23-19(24)12-5-4-6-13(21)10-12)22-18-14-7-2-3-8-15(14)26-20(25)17(11)18/h2-10H,1H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSAGVZZYXFJBMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

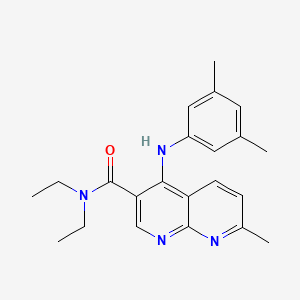

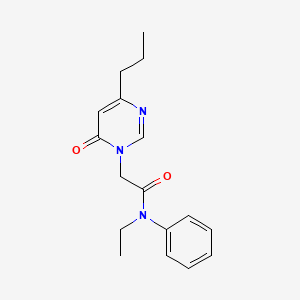

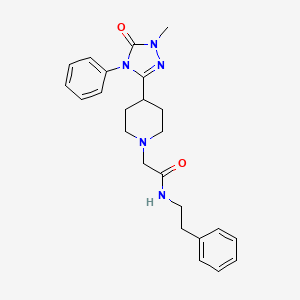

![(2Z)-1,1,3-Trimethyl-2-[(2E)-2-[2-phenylsulfanyl-3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole;tetrafluoroborate](/img/structure/B2898112.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5-methylthiophene-2-sulfonamide](/img/structure/B2898113.png)